molecular formula C26H26N2O6 B5379971 methyl 3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate

methyl 3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate

Cat. No. B5379971
M. Wt: 462.5 g/mol
InChI Key: NCMQQLLTYUJHRP-HAVVHWLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate, also known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BFA is a potent inhibitor of protein trafficking, making it a valuable tool for studying the mechanisms of intracellular transport.

Mechanism of Action

Methyl 3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate inhibits the activity of ADP-ribosylation factor (ARF), a small GTPase that is essential for the formation of Golgi cisternae. ARF is required for the recruitment of coat proteins to the Golgi membrane, which is necessary for the formation of new cisternae. methyl 3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate prevents the activation of ARF by blocking the exchange of GDP for GTP, which is required for ARF activation.
Biochemical and Physiological Effects:
methyl 3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has a number of biochemical and physiological effects. It disrupts the Golgi complex, leading to the redistribution of Golgi proteins to the endoplasmic reticulum. This can lead to the accumulation of proteins in the endoplasmic reticulum and the activation of the unfolded protein response. methyl 3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate can also affect the secretion of hormones and neurotransmitters by disrupting the trafficking of secretory vesicles.

Advantages and Limitations for Lab Experiments

Methyl 3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate is a valuable tool for studying intracellular transport and the regulation of protein trafficking. It is a potent inhibitor of the Golgi complex, making it useful for studying the mechanisms of protein transport and the regulation of intracellular transport. However, methyl 3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has some limitations. It is toxic to cells at high concentrations, making it difficult to use in long-term studies. It is also difficult to control the dose of methyl 3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate, as it is rapidly metabolized by cells.

Future Directions

There are many future directions for the use of methyl 3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate in scientific research. One area of interest is the role of methyl 3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate in the regulation of autophagy, a process by which cells degrade and recycle damaged organelles and proteins. methyl 3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has been shown to inhibit autophagy, suggesting that it may play a role in the regulation of this process. Another area of interest is the use of methyl 3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate in the study of viral replication. methyl 3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has been shown to inhibit the replication of several viruses, including influenza and hepatitis C, making it a potential therapeutic target for viral infections.
Conclusion:
In conclusion, methyl 3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate is a valuable tool for studying intracellular transport and the regulation of protein trafficking. It is a potent inhibitor of the Golgi complex, making it useful for studying the mechanisms of protein transport and the regulation of intracellular transport. While methyl 3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has some limitations, it has many potential applications in scientific research, including the study of autophagy and viral replication.

Synthesis Methods

The synthesis of methyl 3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate involves several steps, including the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This is then reacted with 2-amino-3-(2-furyl)acrylic acid to form 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid. Finally, this compound is reacted with methyl 3-aminobenzoate to form methyl 3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate.

Scientific Research Applications

Methyl 3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate is widely used in scientific research for studying intracellular transport. It is a potent inhibitor of the Golgi complex, which is responsible for the processing and sorting of proteins and lipids. methyl 3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate disrupts the Golgi complex by preventing the formation of new Golgi cisternae, leading to the redistribution of Golgi proteins to the endoplasmic reticulum. This makes methyl 3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate a valuable tool for studying the mechanisms of protein trafficking and the regulation of intracellular transport.

properties

IUPAC Name

methyl 3-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O6/c1-3-4-14-33-21-12-10-18(11-13-21)24(29)28-23(17-22-9-6-15-34-22)25(30)27-20-8-5-7-19(16-20)26(31)32-2/h5-13,15-17H,3-4,14H2,1-2H3,(H,27,30)(H,28,29)/b23-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMQQLLTYUJHRP-HAVVHWLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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